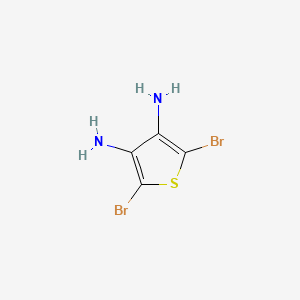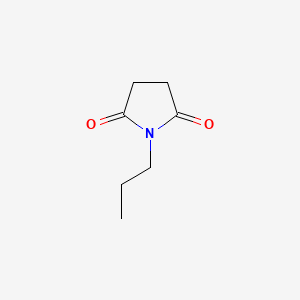
1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antimicrobial, antiviral, and anticancer activities . The specific compound 1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- typically involves the reaction of benzene-1,2-diamine with appropriate substituted aromatic aldehydes under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in microorganisms by binding to their DNA . In anticancer research, it induces apoptosis in cancer cells by disrupting their mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic agent.
Mebendazole: Another anthelmintic with a similar structure but different substituents.
Thiabendazole: Known for its antifungal properties.
The uniqueness of 1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
CAS No. |
62871-16-3 |
|---|---|
Molecular Formula |
C14H10Cl2N2O |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
2-(3,5-dichloro-2-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H10Cl2N2O/c1-19-13-9(6-8(15)7-10(13)16)14-17-11-4-2-3-5-12(11)18-14/h2-7H,1H3,(H,17,18) |
InChI Key |
CRXGWUSGPOJLIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
![5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B14075814.png)
![N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B14075816.png)

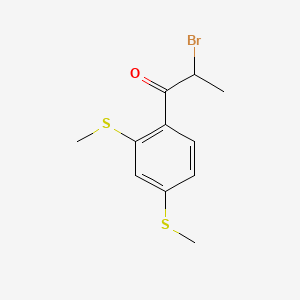
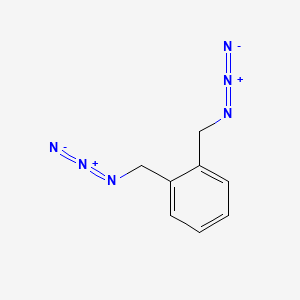
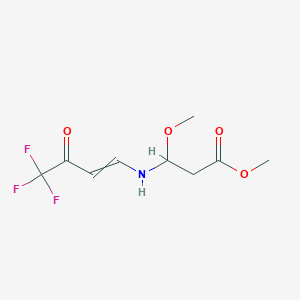
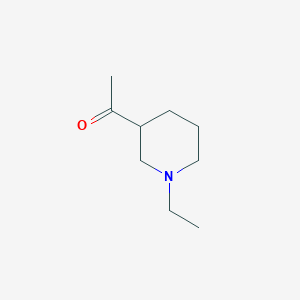
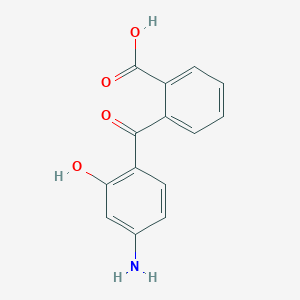
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)
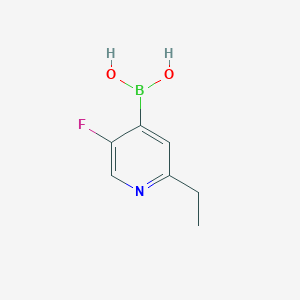
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14075859.png)
